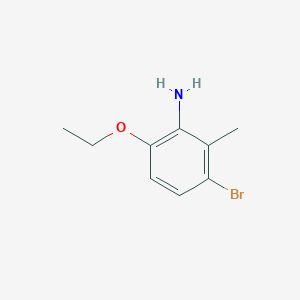
3-Bromo-6-ethoxy-2-methylaniline
Overview
Description
3-Bromo-6
Biological Activity
3-Bromo-6-ethoxy-2-methylaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a bromine atom, an ethoxy group, and a methyl group attached to an aniline structure, which plays a crucial role in its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and p38 mitogen-activated protein kinase (p38 MAPK). This inhibition leads to a reduction in pro-inflammatory cytokines, suggesting potential anti-inflammatory properties.
- Cell Signaling Modulation : The compound may influence various cell signaling pathways, particularly those related to apoptosis and inflammation. By modulating these pathways, it can affect cellular responses and promote cell survival or death depending on the context.
- Interaction with Biomolecules : The binding affinity of this compound with biomolecules such as proteins and nucleic acids enhances its potential therapeutic effects. This interaction can alter the function of these biomolecules, leading to significant biological outcomes.
Case Studies and Experimental Results
Several studies have evaluated the biological activity of this compound:
- Anti-inflammatory Effects : In vitro studies demonstrated that this compound significantly reduced inflammation markers in cultured cells treated with inflammatory stimuli. The IC50 values for COX inhibition were found to be comparable to established anti-inflammatory drugs.
- Cytotoxicity Assessment : Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibits selective cytotoxicity, with lower toxicity observed in normal cells compared to cancerous cells. This selectivity is crucial for its potential use as an anticancer agent.
Data Table: Biological Activity Summary
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| COX Inhibition | Significant reduction in inflammatory cytokines | |
| Cytotoxicity in Cancer Cells | Selective toxicity observed | |
| Cell Signaling Modulation | Altered apoptosis pathways |
Properties
IUPAC Name |
3-bromo-6-ethoxy-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-3-12-8-5-4-7(10)6(2)9(8)11/h4-5H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYSUHHSLURZGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















